4-Chloro-3-thiocyanato-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-thiocyanato-benzoic acid ethyl ester is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . It is characterized by the presence of a chloro group, a thiocyanato group, and an ethyl ester functional group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-thiocyanato-benzoic acid ethyl ester typically involves the reaction of 4-chlorobenzoic acid with thiocyanate and ethyl alcohol under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-thiocyanato-benzoic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro and thiocyanato groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Hydrolysis: 4-Chloro-3-thiocyanato-benzoic acid.
Scientific Research Applications
4-Chloro-3-thiocyanato-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-thiocyanato-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The chloro and thiocyanato groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid ethyl ester: Similar structure but with a nitro group instead of a thiocyanato group.
4-Chloro-3-methylbenzoic acid ethyl ester: Contains a methyl group instead of a thiocyanato group.
4-Chloro-3-aminobenzoic acid ethyl ester: Features an amino group in place of the thiocyanato group.
Uniqueness
4-Chloro-3-thiocyanato-benzoic acid ethyl ester is unique due to the presence of the thiocyanato group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 4-chloro-3-thiocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHHQCIVMUFZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.